molecular formula C9H12N2O2 B1358573 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol CAS No. 921938-81-0

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol

Cat. No.: B1358573
CAS No.: 921938-81-0
M. Wt: 180.2 g/mol
InChI Key: PPBFQXGUORHMBA-UHFFFAOYSA-N
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Description

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol is a heterocyclic compound featuring a pyrido-oxazine core with a hydroxymethyl (-CH2OH) substituent at the 7-position. The compound’s synthesis likely involves reduction of the corresponding aldehyde (e.g., 4-Methyl-3,4-dihydro-2H-pyrido[...]oxazine-7-carbaldehyde, CAS 141103-93-7) . Key physicochemical properties (e.g., molecular weight ≈ 180.20 g/mol) can be inferred from related derivatives .

Properties

IUPAC Name

(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBFQXGUORHMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640353
Record name (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-81-0
Record name (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with an oxazine precursor, followed by reduction and functional group modifications to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl or methanol positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)aldehyde or (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for applications in material science and engineering.

Mechanism of Action

The mechanism of action of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Functional Group Modifications at the 7-Position

The 7-position substituent critically influences physicochemical and pharmacological properties. Key derivatives include:

Compound Name Functional Group CAS No. Molecular Weight (g/mol) Purity Key Applications/Properties
(4-Methyl-3,4-dihydro-2H-pyrido[...])methanol -CH2OH N/A ~180.20 (estimated) N/A Intermediate for further derivatization
(4-Methyl-3,4-dihydro-2H-pyrido[...])methylamine -CH2NH2 915707-59-4 179.22 90% Building block for bioactive molecules
N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[...])methylamine -CH2NHCH3 921938-85-4 193.25 97% Enhanced lipophilicity vs. methylamine
4-Methyl-3,4-dihydro-2H-pyrido[...]carbaldehyde -CHO 141103-93-7 178.19 95% Precursor for alcohol/amine derivatives
4-Methyl-3,4-dihydro-2H-pyrido[...]carboxylic acid -COOH 915707-58-3 194.19 95% Ionic solubility; metal coordination

Key Observations :

  • Methylamine (-CH2NH2) : Widely used as a pharmacophore in drug discovery; 90% purity suggests utility in early-stage synthesis .
  • N-Methylamine (-CH2NHCH3) : Increased lipophilicity (logP ≈ 1.2 vs. 0.5 for methylamine) may improve blood-brain barrier penetration .
  • Carboxylic acid (-COOH) : Ionic character at physiological pH enables salt formation and metal-binding properties .

Pharmacological Activity

  • 4-Acyl Derivatives : 4-Acyl-substituted analogues (e.g., 4-acetyl) exhibit anti-inflammatory and neuroprotective activity in preclinical models, with IC50 values < 10 μM in TNF-α inhibition assays .
  • Methylamine Derivatives : The unmethylated amine (CAS 915707-59-4) shows moderate affinity for serotonin receptors (Ki ≈ 200 nM), while N-methylation (CAS 921938-85-4) reduces receptor binding but improves metabolic stability .

Biological Activity

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O with a molecular weight of 150.18 g/mol. The compound features a pyrido[3,2-b][1,4]oxazine core structure which is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Escherichia coli80 - 160
Staphylococcus aureus0.03
Klebsiella pneumoniae1
Pseudomonas aeruginosa1

The compound's efficacy against E. coli and S. aureus, including MRSA strains, indicates its potential as a broad-spectrum antibacterial agent .

The mechanism through which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial topoisomerases. These enzymes are crucial for DNA replication and maintenance in bacteria. The compound selectively inhibits DNA gyrase and topoisomerase IV in E. coli, leading to disruption in DNA supercoiling and ultimately bacterial cell death .

Case Studies and Research Findings

A notable study utilized a series of derivatives based on the oxazine structure to enhance antibacterial activity. The study found that modifications to the amine center and linker lengths significantly improved MIC values against resistant bacterial strains .

Another research effort focused on the pharmacokinetic properties of this compound in rodent models, demonstrating favorable absorption and distribution characteristics that support its potential as an oral therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Control temperature (e.g., reflux in ethanol or DMF) and pH to minimize side reactions. For example, refluxing at 80–100°C for 7–12 hours under inert atmospheres can enhance efficiency .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for reactions involving heterocyclic intermediates .
  • Purification : Use recrystallization from ethanol or cold ethanol washes to isolate the compound, followed by HPLC to assess purity (>95% by area normalization) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For instance, methyl groups in the dihydrooxazine ring typically resonate at δ 1.2–1.5 ppm .
  • FT-IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the methanol group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .

Q. How can solubility and stability be assessed for this compound in aqueous and organic matrices?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask methods in buffers (pH 2–12) and solvents (e.g., DMSO, ethanol). Monitor via UV-Vis spectroscopy at λ_max ~250–300 nm .
  • Stability Studies : Incubate under accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Cooling samples to 4°C during storage can mitigate organic degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC50 values may arise from differences in membrane permeability .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools like ANOVA to account for batch-to-batch variability .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyridazinone derivatives) to identify trends in structure-activity relationships .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd). For example, SPR with immobilized targets can detect binding at nM concentrations .
  • Molecular Docking : Employ software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding with the methanol group and hydrophobic interactions with the methyl-dihydrooxazine moiety .
  • Mutagenesis Studies : Modify key residues in the target protein (e.g., catalytic sites) to validate binding hypotheses .

Q. What experimental approaches are recommended to evaluate the compound’s stability under varying pH and light conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffered solutions (pH 3–10) for 24–72 hours. Monitor degradation via HPLC and identify by-products using LC-MS/MS. Acidic conditions may hydrolyze the oxazine ring .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours in a light chamber. Use quartz cuvettes for real-time UV-Vis monitoring .
  • Degradation Pathways : Isotope-labeling (e.g., ¹⁸O) can trace oxidation pathways of the methanol group .

Methodological Considerations for Data Interpretation

Q. How should researchers address limitations in experimental designs when extrapolating results to real-world systems?

  • Answer :

  • Sample Complexity : Augment simplified models (e.g., synthetic mixtures) with environmental or biological matrices to mimic real-world variability. For example, spiking wastewater samples can test compound stability in organic-rich environments .
  • Temporal Factors : Short-term assays may miss slow degradation processes; long-term studies (>1 month) with periodic sampling are advised .

Q. What computational tools are valuable for predicting the compound’s physicochemical properties?

  • Answer :

  • Software : Use ChemAxon or ACD/Labs to predict logP (expected ~1.5–2.5 for this compound), pKa (methanol group ~10–12), and solubility .
  • QSAR Models : Train models on pyrido-oxazine derivatives to estimate ADMET properties .

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